molecular formula C15H15NO3 B8603170 methyl 2-(5-phenylmethoxypyridin-2-yl)acetate

methyl 2-(5-phenylmethoxypyridin-2-yl)acetate

Cat. No.: B8603170
M. Wt: 257.28 g/mol
InChI Key: JLYNRSSJXKUWNQ-UHFFFAOYSA-N
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Description

methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, which is further connected to a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.

    Reaction with Methyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5-phenylmethoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles or nucleophiles can be introduced using reagents like halogens, alkylating agents, or nucleophilic bases.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Ester reduction can produce the corresponding alcohol.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

methyl 2-(5-phenylmethoxypyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[5-(methoxy)pyridin-2-yl]acetate
  • Methyl 2-[5-(ethoxy)pyridin-2-yl]acetate
  • Methyl 2-[5-(phenoxy)pyridin-2-yl]acetate

Uniqueness

methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(5-phenylmethoxypyridin-2-yl)acetate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)9-13-7-8-14(10-16-13)19-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3

InChI Key

JLYNRSSJXKUWNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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